molecular formula C12H14ClNO2S B250575 N,N-diallyl-4-chlorobenzenesulfonamide

N,N-diallyl-4-chlorobenzenesulfonamide

Cat. No.: B250575
M. Wt: 271.76 g/mol
InChI Key: IFGFZPYWIAFNPW-UHFFFAOYSA-N
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Description

N,N-Diallyl-4-chlorobenzenesulfonamide is a sulfonamide derivative characterized by a 4-chlorophenyl group and two allyl substituents on the sulfonamide nitrogen. The compound’s CAS number (1219957-24-0) and commercial availability for medicinal purposes are noted . Its structure combines the electron-withdrawing 4-chloro substituent with the lipophilic diallyl groups, which may influence reactivity, solubility, and biological activity compared to simpler sulfonamides.

Properties

Molecular Formula

C12H14ClNO2S

Molecular Weight

271.76 g/mol

IUPAC Name

4-chloro-N,N-bis(prop-2-enyl)benzenesulfonamide

InChI

InChI=1S/C12H14ClNO2S/c1-3-9-14(10-4-2)17(15,16)12-7-5-11(13)6-8-12/h3-8H,1-2,9-10H2

InChI Key

IFGFZPYWIAFNPW-UHFFFAOYSA-N

SMILES

C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)Cl

Canonical SMILES

C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs in Sulfonamide Chemistry

Sulfonamides are a diverse class of compounds with variations in substituents on both the aromatic ring and the sulfonamide nitrogen. Key analogs include:

Compound Name Substituents (Aromatic Ring) Substituents (N) Key Properties/Applications Evidence ID
N,N-Diallyl-4-chlorobenzenesulfonamide 4-Cl Diallyl Medicinal chemistry (hypothesized)
N-(4-Chlorobenzylidene)-4-methylbenzenesulfonamide (1d) 4-Cl (imine), 4-Me (sulfonyl) Tosyl (4-Me) Catalysis, intermediate in synthesis
N,N-Dichloro-4-methylbenzenesulfonamide (Dichloramine T) 4-Me Dichloro Disinfectant, chlorinating agent
4-Chloro-N-((4-chlorophenyl)sulfonyl)-... (4a’) 4-Cl (bis-sulfonamide) Complex tetrahydrofuran Not specified (structural complexity)
N-(4-Chlorophenyl)methanesulfonamide 4-Cl Methyl Crystallography studies

Key Observations :

  • Substituent Effects: Aromatic Ring: Electron-withdrawing groups (e.g., 4-Cl) enhance electrophilic reactivity and stability. For example, 4-chloro derivatives in and show distinct reactivity in imine formation and cyclization reactions compared to methoxy or methyl analogs . In contrast, dichloro substituents (Dichloramine T) enhance oxidative and disinfectant properties .
  • Physical Properties :
    • Solubility : Diallyl groups may reduce water solubility compared to methyl or tolyl sulfonamides (e.g., N-(4-Chlorophenyl)methanesulfonamide in ).
    • Stability : Dichloramine T’s N,N-dichloro structure makes it prone to hydrolysis, whereas diallyl groups may offer greater stability under physiological conditions .

Analytical Characterization

Comparative analytical data from NMR, MS, and HPLC (as in and ) can infer structural differences:

  • NMR Shifts : The 4-Cl substituent in the target compound would deshield aromatic protons (~7.3–7.8 ppm), similar to 1d in . Diallyl groups may show characteristic allylic protons at ~5.0–5.5 ppm.
  • Mass Spectrometry: Molecular ion peaks for diallyl derivatives would differ significantly from dichloro or methyl analogs due to mass variations (e.g., Dichloramine T: C₇H₇Cl₂NO₂S, m/z 264 vs. target compound: ~340–350 g/mol).

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